molecular formula C23H25F2N3O3S B2476020 3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185079-29-1

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2476020
CAS No.: 1185079-29-1
M. Wt: 461.53
InChI Key: CGXZJWODXXLHNB-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound with a unique structure that includes a spirocyclic core, a sulfonyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step often involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the aromatic rings: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: This compound is unique due to its specific combination of functional groups and spirocyclic structure.

    Other spirocyclic compounds: These may have similar core structures but different functional groups, leading to different properties and applications.

    Sulfonyl-containing compounds: These compounds share the sulfonyl group but may have different core structures and aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic core, sulfonyl group, and multiple aromatic rings, which confer unique chemical and physical properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(3,4-difluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O3S/c1-22(2,3)16-6-4-15(5-7-16)20-21(29)27-23(26-20)10-12-28(13-11-23)32(30,31)17-8-9-18(24)19(25)14-17/h4-9,14H,10-13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXZJWODXXLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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